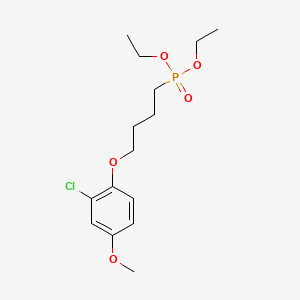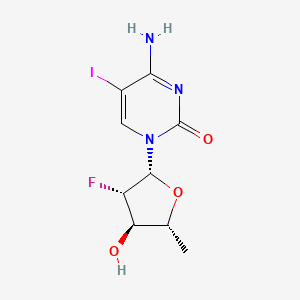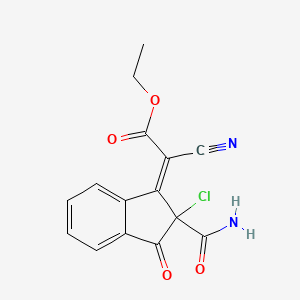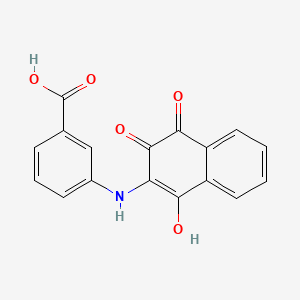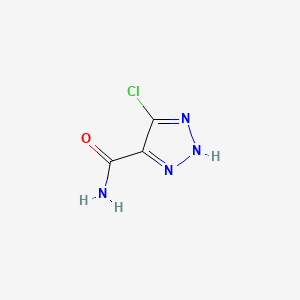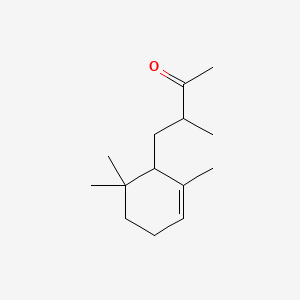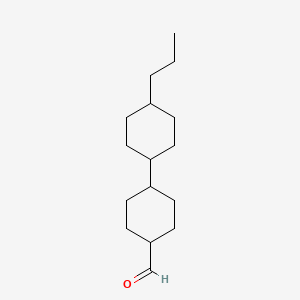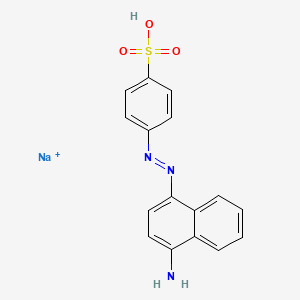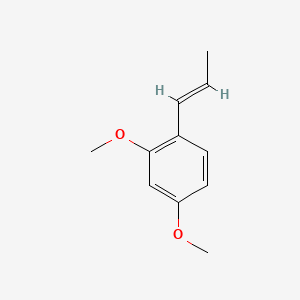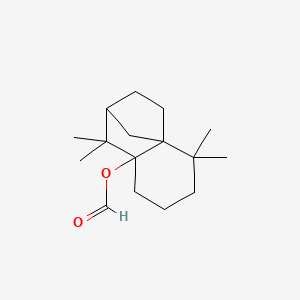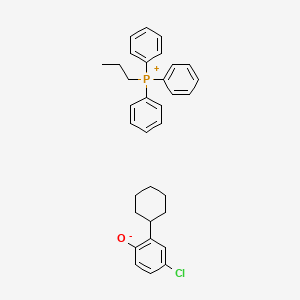
4-chloro-2-cyclohexylphenolate;triphenyl(propyl)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-cyclohexylphenolate;triphenyl(propyl)phosphanium is a chemical compound known for its unique structure and properties It is a salt formed from the combination of 4-chloro-2-cyclohexylphenol and triphenyl(propyl)phosphanium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-cyclohexylphenolate;triphenyl(propyl)phosphanium typically involves the reaction of 4-chloro-2-cyclohexylphenol with triphenyl(propyl)phosphonium chloride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. Additionally, industrial methods may include the use of catalysts to speed up the reaction and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-2-cyclohexylphenolate;triphenyl(propyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding phenolic derivatives.
Reduction: Formation of cyclohexylphenol derivatives.
Substitution: Formation of substituted phenol derivatives.
Applications De Recherche Scientifique
4-chloro-2-cyclohexylphenolate;triphenyl(propyl)phosphanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-chloro-2-cyclohexylphenolate;triphenyl(propyl)phosphanium involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include the activation or inhibition of enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl(triphenyl)phosphanium 4-chloro-2-cyclohexylphenolate: A similar compound with a benzyl group instead of a propyl group.
Triphenylmethylphosphonium 4-chloro-2-cyclohexylphenolate: Another related compound with a methyl group instead of a propyl group.
Uniqueness
4-chloro-2-cyclohexylphenolate;triphenyl(propyl)phosphanium is unique due to its specific combination of a cyclohexylphenol moiety with a triphenyl(propyl)phosphanium group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
94231-16-0 |
|---|---|
Formule moléculaire |
C33H36ClOP |
Poids moléculaire |
515.1 g/mol |
Nom IUPAC |
4-chloro-2-cyclohexylphenolate;triphenyl(propyl)phosphanium |
InChI |
InChI=1S/C21H22P.C12H15ClO/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h3-17H,2,18H2,1H3;6-9,14H,1-5H2/q+1;/p-1 |
Clé InChI |
LTHFSNLEPBGOOK-UHFFFAOYSA-M |
SMILES canonique |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(CC1)C2=C(C=CC(=C2)Cl)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


